1-Methoxy-4-[6-methyl-4-(2-methyl-1-propen-1-yl)-1,5,7-octatrien-1-yl]benzene
Description
Juvocimene I is a potent juvenile hormone (JH) analog first isolated from the essential oil of sweet basil (Ocimum basilicum L.) by Nishida, Bowers, and Evans in 1980 . Its structure was confirmed through synthesis using cis-β-ocimene and p-methoxycinnamoyl chloride, revealing a unique fused architecture combining a monoterpene ((E)-β-ocimene) and a phenylpropanoid ((E)-anethole) . Both natural and synthetic forms of Juvocimene I exhibit identical bioactivity, validating its role as a highly active JH mimic .
Properties
CAS No. |
75539-64-9 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-methoxy-4-[6-methyl-4-(2-methylprop-1-enyl)octa-1,5,7-trienyl]benzene |
InChI |
InChI=1S/C20H26O/c1-6-17(4)15-19(14-16(2)3)9-7-8-18-10-12-20(21-5)13-11-18/h6-8,10-15,19H,1,9H2,2-5H3 |
InChI Key |
FNNVIJKTAGXPFS-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=CC(C/C=C/C1=CC=C(C=C1)OC)/C=C(\C)/C=C)C |
Canonical SMILES |
CC(=CC(CC=CC1=CC=C(C=C1)OC)C=C(C)C=C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Juvocimene I; Juvocimene 1; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Juvocimene I belongs to a class of JH mimics, including natural and synthetic compounds. Below is a detailed comparison of its structural features, bioactivity, and ecological roles relative to key analogs.
Structural and Functional Comparisons
2.1.1 Juvocimene II
- Source : Ocimum basilicum L. .
- Structure: Shares a fused terpene-phenylpropanoid backbone with Juvocimene I but differs in stereochemistry or substituent arrangement .
- Bioactivity : Exhibits 3,000-fold higher JH activity than JH I in topical applications against the milkweed bug (Oncopeltus fasciatus) . This exceptional potency underscores its utility as a biological insect growth regulator.
2.1.2 Juvadecene
- Source : Macropiper excelsum (Piperaceae) .
- Structure : Comprises a 3,4-methylenedioxyphenyl group linked to a decene chain, lacking the terpene moiety found in Juvocimenes .
- Bioactivity : Displays significant JH activity but is less potent than Juvocimene II. Its simpler structure may reduce stability or receptor affinity compared to basil-derived analogs .
2.1.3 JH III
- Source : Naturally occurring in insects and plants (e.g., Manduca sexta) .
- Structure: A sesquiterpenoid with an epoxide group, distinct from Juvocimene I’s hybrid architecture .
- Bioactivity : The primary insect JH, but plant-produced JH III may serve ecological roles in deterring herbivores. Juvocimene I’s activity surpasses JH III in synthetic assays .
Data Table: Key Features of JH Mimics
Ecological and Practical Implications
- Plant Defense : Juvocimenes exemplify plants’ ability to synthesize insect hormone analogs to disrupt pest development. Their high activity suggests selective pressure against co-evolved insects .
- Synthetic Utility: Unlike JH III, Juvocimene I and II resist degradation in insects, enhancing their pesticidal durability . However, synthetic analogs like fenoxycarb are preferred in commercial formulations due to lower production costs .
- Structural Insights: The fused terpene-phenylpropanoid structure of Juvocimenes may optimize receptor binding, a feature absent in simpler analogs like juvadecene .
Preparation Methods
Synthetic Route from trans-β-Ocimene and p-Methoxycinnamyl Chloride
The most widely cited synthesis of Juvocimene I involves a coupling reaction between trans-β-ocimene and p-methoxycinnamyl chloride (Fig. 1). Although reaction conditions (e.g., temperature, catalysts) are not explicitly described in the available literature, the protocol likely proceeds via nucleophilic acyl substitution or Friedel-Crafts acylation. The synthetic pathway is validated by its replication of the natural compound’s spectral properties and bioactivity.
Key Steps :
Confirmation of Structural Integrity
Structural elucidation of synthetic Juvocimene I relies on spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Comparative studies demonstrate that synthetic and natural Juvocimene I share identical $$^{1}\text{H}$$-NMR spectra, confirming the fidelity of the synthetic route. Additionally, receptor-binding assays using chimeric EcR/RXR constructs verify that both forms potentiate muristerone A-primed transcriptional activity to the same extent.
Physicochemical Properties
Juvocimene I’s properties are critical for handling and storage (Table 1).
Table 1: Physicochemical Properties of Juvocimene I
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆O | |
| Molecular Weight | 282.427 g/mol | |
| Density | 0.935 g/cm³ (predicted) | |
| CAS Number | 75539-64-9 | |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Biological Activity and Applications
Juvocimene I’s bioactivity is mediated through its interaction with EcR/USP heterodimers, enhancing transcriptional activation in the presence of ecdysteroids like muristerone A. For example, 20 μM Juvocimene I increases muristerone A-primed EcR/RXR activity by 3.2-fold in CHO cell assays. This mechanism underpins its use in insect growth regulation and gene expression studies.
Comparative Analysis of Preparation Methods
Table 2: Natural vs. Synthetic Preparation of Juvocimene I
Q & A
Q. What are the optimal synthesis methods for Juvocimene I, and how do reaction conditions influence yield and purity?
To address this, researchers should first conduct a systematic review of existing synthetic pathways (e.g., enzymatic, chemical catalysis) and identify gaps in yield optimization or purity challenges. Experimental design should employ factorial experiments to test variables like temperature, solvent polarity, and catalyst concentration. Use HPLC and NMR for purity validation, and apply ANOVA to determine statistically significant factors .
Q. How can researchers validate the structural characterization of Juvocimene I when spectral data (e.g., NMR, MS) show discrepancies?
Methodological approaches include:
Q. What in vitro assays are most suitable for preliminary bioactivity screening of Juvocimene I?
Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding assays) based on Juvocimene I’s hypothesized mechanism. Use dose-response curves to quantify IC50 values and include positive/negative controls. Ensure assay reproducibility via triplicate runs and blinded data analysis .
Q. How should researchers address solubility challenges in pharmacokinetic studies of Juvocimene I?
Employ a tiered approach:
Q. What criteria define a statistically robust sample size for toxicity studies of Juvocimene I?
Apply power analysis to determine the minimum sample size required to detect effect sizes (e.g., LD50, organ toxicity). Use historical toxicity data from structurally analogous compounds to estimate variability. Ensure compliance with institutional ethics guidelines for animal or cell-based models .
Advanced Research Questions
Q. How can contradictory data on Juvocimene I’s mechanism of action (MOA) be resolved across independent studies?
Advanced strategies include:
- Meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
- Designing orthogonal experiments (e.g., CRISPR knockouts, isotopic labeling) to validate hypothesized MOA pathways.
- Applying Bayesian statistics to quantify the probability of competing hypotheses .
Q. What experimental frameworks are recommended for studying Juvocimene I’s synergistic effects with existing therapeutics?
Use the PICO(T) framework:
Q. How can researchers isolate Juvocimene I’s enantiomers to assess stereospecific bioactivity?
Methodological steps:
Q. What computational models are most effective for predicting Juvocimene I’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Integrate multi-scale modeling:
Q. How should researchers design a longitudinal study to assess Juvocimene I’s efficacy in chronic disease models?
Key considerations:
- Define time-bound endpoints (e.g., fibrosis reduction at 6/12/18 weeks).
- Incorporate staggered dosing cohorts to mitigate adaptive resistance.
- Use mixed-effects models to account for inter-individual variability.
- Include sham-treated controls and blinded histopathological assessments .
Methodological Guidelines
- Literature Gap Analysis : Use tools like SWIFT-Review or Covidence to map existing studies and identify under-researched areas (e.g., Juvocimene I’s immunomodulatory effects) .
- Data Contradiction Resolution : Apply Bradford Hill criteria to assess causality in conflicting results .
- Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, including raw data deposition in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
